2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a benzodioxin moiety, and a pyrimidin-4-amine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety or the pyrimidin-4-amine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aralkyl halides in DMF with LiH as a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrimidin-4-amine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
Uniqueness
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine is unique due to its combination of a cyclopropyl group, benzodioxin moiety, and pyrimidin-4-amine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2/c1-20(16-6-7-18-17(19-16)13-3-4-13)11-12-2-5-14-15(10-12)22-9-8-21-14/h2,5-7,10,13H,3-4,8-9,11H2,1H3 |
InChI Key |
HTZUAOWMPBXEHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=NC=C3)C4CC4 |
Origin of Product |
United States |
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